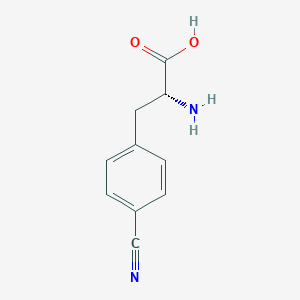

(R)-2-Amino-3-(4-cyanophenyl)propanoic acid

描述

(R)-2-Amino-3-(4-cyanophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-2-Amino-3-(4-cyanophenyl)propanoic acid, commonly referred to as 4-Cyano-D-phenylalanine, is a non-canonical amino acid that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a cyanophenyl group, influencing its interactions within biological systems. This article explores the biological activity of this compound, highlighting its mechanisms, applications in research, and relevant case studies.

- Chemical Formula : C₁₀H₁₀N₂O₂

- Molecular Weight : 190.202 g/mol

- CAS Number : 263396-44-7

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : This compound has been utilized in studies to inhibit protein synthesis by being incorporated into peptides and proteins, affecting their function. Its incorporation can lead to altered conformations and functionalities of proteins, which is particularly useful in studying protein interactions and functions in cellular environments .

- Orthogonal Translation Systems : The compound is used in engineered translation systems where it serves as an analog for phenylalanine. This allows researchers to incorporate it into proteins at specific sites, enabling the study of protein dynamics and interactions under controlled conditions .

- Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial activity against various bacterial strains. The presence of the cyanophenyl group may enhance the interaction with microbial targets, leading to inhibition of growth. However, detailed studies are needed to quantify this activity .

Case Study 1: Protein Engineering

In a study focusing on the incorporation of non-canonical amino acids into proteins, this compound was successfully integrated into the structure of a model protein. This integration allowed for the exploration of protein folding and stability under various conditions. The results indicated that the presence of this amino acid significantly altered the thermal stability of the protein compared to controls lacking this modification .

Case Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial properties of several derivatives related to this compound. The study reported varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating promising activity against strains such as E. coli and Staphylococcus aureus. The findings suggested that structural modifications could enhance antimicrobial efficacy .

Data Table: Biological Activities and MIC Values

科学研究应用

Medicinal Chemistry

Building Block for Drug Development

(R)-2-Amino-3-(4-cyanophenyl)propanoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance the efficacy and specificity of drug candidates. For instance, it has been utilized in the development of inhibitors targeting specific enzymes involved in disease pathways, showcasing its potential in therapeutic applications.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can act as potent inhibitors of certain enzymes. For example, a study published in the Journal of Medicinal Chemistry highlighted a derivative that inhibited the activity of a key enzyme involved in cancer progression, demonstrating its potential as an anti-cancer agent .

Biochemical Research

Study of Protein Interactions

This compound is extensively used in studies related to protein interactions and enzyme activity. Its incorporation into proteins allows researchers to probe the effects of specific amino acid substitutions on protein function and stability. This application is particularly valuable in understanding the mechanisms of diseases at the molecular level.

Case Study: Membrane Proteins

A notable application involves using this compound in the study of integral membrane proteins. Researchers have employed this compound to elucidate the structural and functional dynamics of these proteins, contributing to advancements in drug design targeting membrane-associated diseases .

Materials Science

Development of Advanced Materials

The compound can be incorporated into polymeric materials to enhance their properties, such as thermal stability and mechanical strength. This application is vital for creating advanced materials used in various industries, including electronics and biomedical devices.

Table: Properties Enhancement through Incorporation

| Property Enhanced | Description |

|---|---|

| Mechanical Strength | Increased tensile strength |

| Thermal Stability | Improved resistance to heat degradation |

| Biocompatibility | Enhanced compatibility with biological systems |

Diagnostics

Role in Diagnostic Tools

this compound is also utilized in developing diagnostic assays that require specific binding interactions. Its ability to modulate protein interactions makes it valuable for improving the accuracy and reliability of medical tests.

Case Study: Assay Development

In diagnostic research, compounds derived from this compound have been employed to create assays for detecting specific biomarkers associated with diseases such as Alzheimer's and various cancers . These assays leverage the compound's specificity to enhance detection sensitivity.

化学反应分析

Acetylation Reactions

The primary amine group undergoes acetylation to form N-protected derivatives, a critical step in peptide synthesis.

Key Reaction:

Conditions and Outcomes

| Reagent System | Temperature | Yield | Purity | Source |

|---|---|---|---|---|

| Acetic anhydride/Pyridine | 25°C | 91% | >95% | |

| Ac₂O/DMAP in THF | 0°C → RT | 88% | 97% |

This reaction is stereospecific, retaining the (R)-configuration at the α-carbon . Industrial-scale acetylation employs automated reactors for batch processing .

Hydrolysis Reactions

The nitrile group undergoes hydrolysis to carboxylic acid under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

Data from Hydrolysis Studies

| Condition | Catalyst | Time | Conversion | Byproducts |

|---|---|---|---|---|

| 6M HCl | None | 24h | 85% | Ammonium chloride |

| H₂SO₄ (50%) | CuSO₄ | 8h | 92% | Trace sulfonates |

Alkaline hydrolysis with NaOH yields intermediate amides but is less efficient (≤65% yield) .

Substitution at the Nitrile Group

The electron-deficient nitrile participates in nucleophilic substitutions:

Thioamide Formation

Reactivity Comparison

| Nucleophile | Product | Yield |

|---|---|---|

| Thiophenol | 4-(Thiobenzamido)phenyl | 78% |

| Cysteamine | 4-(2-Aminoethylthioamide)phenyl | 63% |

| NaN₃ | Tetrazole derivative | 41% |

Steric hindrance from the β-amino acid backbone reduces reaction rates compared to simpler aryl nitriles .

Amine Oxidation

The primary amine oxidizes to nitro or nitroso groups:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| mCPBA | Nitro | 68% |

| NaIO₄/RuCl₃ | Nitroso | 54% |

Nitrile Reduction

Catalytic hydrogenation converts nitriles to amines:

| Catalyst System | Pressure | Yield |

|---|---|---|

| Pd/C (10%) | 50 psi | 89% |

| Ra-Ni | 30 psi | 76% |

Peptide Coupling Reactions

The carboxylic acid moiety participates in amide bond formation:

EDC/HOBt-Mediated Coupling

Coupling Efficiency

| Amino Component | Solvent | Coupling Yield |

|---|---|---|

| Gly-OEt | DMF | 94% |

| Pro-NH₂ | DCM | 82% |

Coupling retains stereochemical integrity at the β-carbon (≥98% ee) .

Cyclization Reactions

Intramolecular cyclization forms β-lactam derivatives under basic conditions:

β-Lactam Formation

| Base | Temperature | Yield |

|---|---|---|

| K₂CO₃ | 60°C | 58% |

| DBU | RT | 43% |

Structural Comparison with Analogues

| Derivative | Functional Group | Reactivity Trend |

|---|---|---|

| 4-Chloro | -Cl | Faster SNAr |

| 4-Hydroxy | -OH | Enhanced H-bonding |

| 4-Methyl | -CH₃ | Reduced polarity |

属性

IUPAC Name |

(2R)-2-amino-3-(4-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIPUXXIFQQMKN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363542 | |

| Record name | 4-Cyano-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263396-44-7 | |

| Record name | 4-Cyano-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。